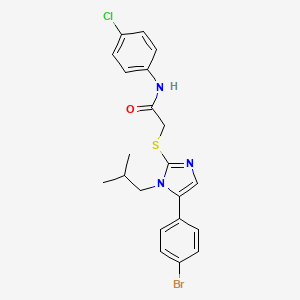

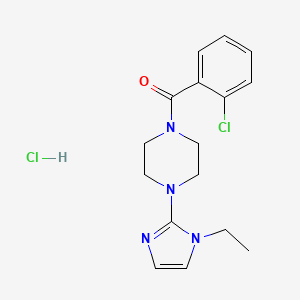

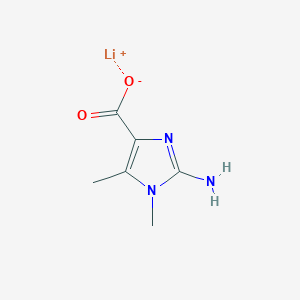

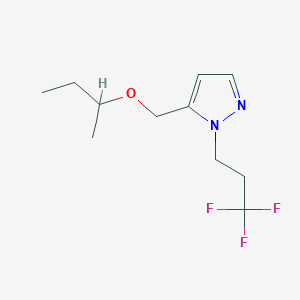

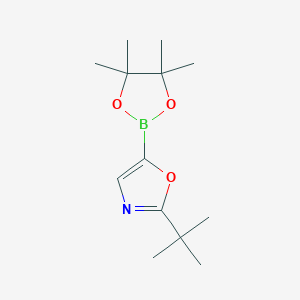

![molecular formula C11H10N2O2S B2528918 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid CAS No. 99984-77-7](/img/structure/B2528918.png)

2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

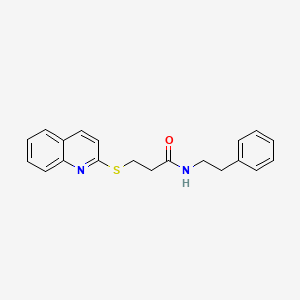

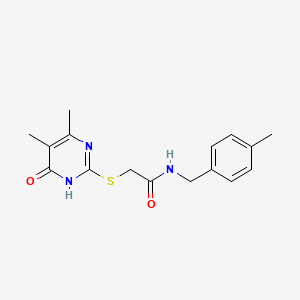

The compound 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid is a sulfur-containing heterocyclic molecule that is part of a broader class of compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and studied for various applications, including as catalysts and for their antiprotozoal activities.

Synthesis Analysis

The synthesis of related sulfur-containing heterocyclic compounds involves the condensation of aromatic aldehydes with other nitrogen-containing heterocycles. For instance, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) was achieved using a sulfuric acid-based catalyst under refluxing conditions in ethanol, yielding the desired products in high yields of 74-90% . This suggests that similar synthetic strategies could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

Spectroscopic methods such as IR, 1H, and 13C NMR spectroscopy are commonly used to characterize the structure of sulfur-containing heterocyclic compounds . Computational analysis, including DFT/B3LYP calculations and GIAO method for NMR chemical shifts, can provide insights into the molecular structure, including tautomerism and stability of different forms of the molecule . These techniques could be applied to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of sulfur-containing heterocyclic compounds can be diverse. The paper on the synthesis of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives indicates that these compounds can be synthesized from substituted 1,2-phenylenediamine, suggesting that the compound of interest may also undergo similar reactions . The presence of the sulfanyl group could also imply potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfur-containing heterocyclic compounds can be inferred from spectroscopic and computational analyses. For example, the non-linear optical (NLO) properties of such compounds can be evaluated through frontier molecular orbital and MEP analyses, indicating potential applications in optical materials . The stability and reactivity of these compounds can also be assessed through theoretical calculations, which can be crucial for understanding their behavior in different environments .

Relevant Case Studies

Although no direct case studies on this compound were provided, related compounds have been evaluated for their biological activities. For instance, a series of benzimidazole derivatives exhibited strong antiprotozoal activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC50 values in the nanomolar range, surpassing the standard drug metronidazole . This highlights the potential of sulfur-containing heterocyclic compounds in medicinal chemistry.

Scientific Research Applications

Chromotropic Properties in Imidazole Derivatives : Research by Sakaino (1983) explored the chromotropic properties of imidazole derivatives, including compounds related to "2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid". These compounds exhibit reversible photochromic behavior under certain conditions, indicating potential applications in materials science (Sakaino, 1983).

Synthesis of Novel Compounds with Anti-inflammatory Activity : Reddy and Saini (2013) synthesized novel benzo[d]imidazolyl dihydrospiro[indoline-3,1′-isoindole]-2,4′,7′-triones using an intermediate that shares a structural resemblance to "this compound". These compounds were evaluated for their anti-inflammatory properties, highlighting the role of such compounds in medicinal chemistry (Reddy & Saini, 2013).

Corrosion Protection Properties : A study by Krim et al. (2016) on imidazole derivatives, including compounds similar to "this compound", demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This suggests potential industrial applications in protecting metals from corrosion (Krim et al., 2016).

Catalytic Applications in Organic Synthesis : Tavakoli, Bagherneghad, and Niknam (2012) utilized a compound structurally related to "this compound" as a catalyst in the synthesis of polysubstituted imidazoles. This highlights its potential role in facilitating chemical reactions in synthetic chemistry (Tavakoli, Bagherneghad, & Niknam, 2012).

Synthesis of Polymeric and Macrocyclic Structures : Gan and Tang (2011) explored the reaction of 2-(1H-imidazol-1-yl)acetic acid with organotin compounds, resulting in polymeric and macrocyclic structures. This demonstrates the potential of such compounds in creating complex molecular architectures (Gan & Tang, 2011).

Antituberculosis Activity : Kaplancıklı et al. (2008) reported the synthesis of hydrazide derivatives based on compounds structurally similar to "this compound" and evaluated them for antituberculosis activity. This indicates the relevance of such compounds in the development of antimicrobial agents (Kaplancıklı et al., 2008).

Fluorescence Properties for Metal Ion Detection : Rui-j (2013) synthesized a fluorescent compound using a related structure for the selective detection of Co2+ ions. This suggests applications in analytical chemistry, particularly in metal ion sensing (Rui-j, 2013).

Mechanism of Action

Target of Action

It’s known that imidazole derivatives have a broad range of biological activities and can interact with various targets . For instance, some imidazole derivatives have shown potential as antiparasitic agents, specifically against Toxoplasma gondii .

Mode of Action

Imidazole derivatives have been found to exhibit excellent selectivity activity against certain parasites versus host cells . This suggests that these compounds may interact with specific targets in the parasites, leading to their inhibition or death.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Some imidazole derivatives have shown potential in restricting the growth of certain parasites , suggesting that they may have similar effects.

properties

IUPAC Name |

2-(1-phenylimidazol-2-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c14-10(15)8-16-11-12-6-7-13(11)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARBXBJPIXMXOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2528841.png)

![2-[[5-(Quinolin-8-yloxymethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2528854.png)

![7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2528855.png)

![2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide](/img/structure/B2528857.png)